3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3-Bromoimidazo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-Bromoimidazo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted imidazo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of probes for biological studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound is explored for its potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating binding to the target molecules and influencing their biological activity.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo compound with similar structural features but different biological activities.
6-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at a different position, leading to distinct chemical properties and reactivity.
Uniqueness: 3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde is unique due to its specific substitution pattern and the presence of both a bromine atom and an aldehyde group. This combination allows for diverse chemical modifications and applications in various fields, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-1-9-6-2-10-7(4-12)11(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZBXZBMVCMAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2C(=N1)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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